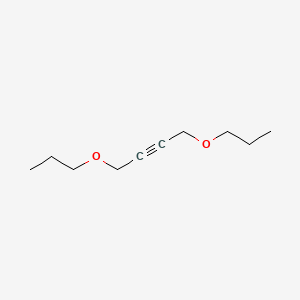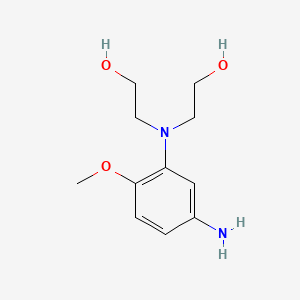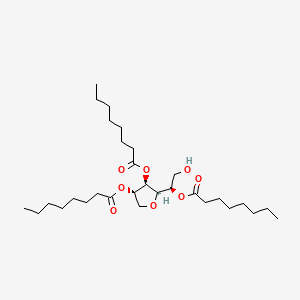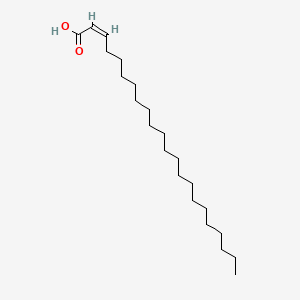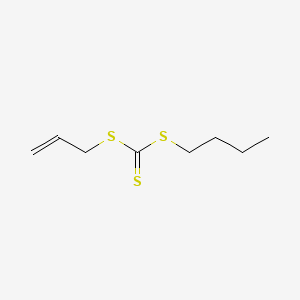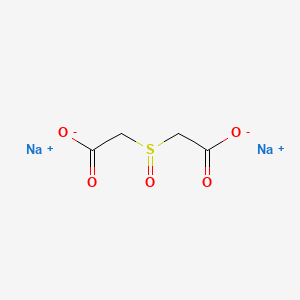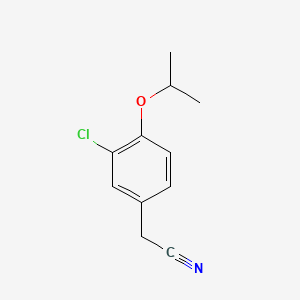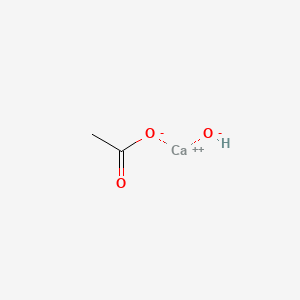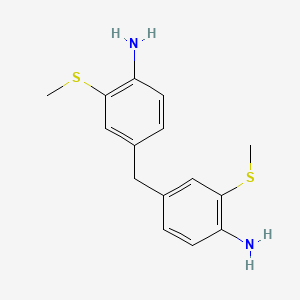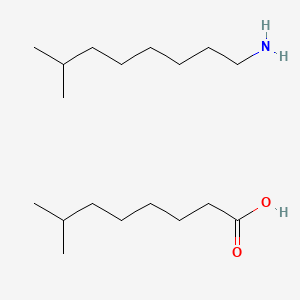
2-Methyl-1-o-tolylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 300-599-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Conditions such as temperature, pressure, solvent choice, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production often involves scaling up laboratory procedures, optimizing reaction conditions for large-scale synthesis, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
EINECS 300-599-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or dichloromethane are commonly used. Conditions such as temperature control and inert atmospheres (e.g., nitrogen or argon) are often necessary.
Major Products: The products formed depend on the specific reactions and conditions used.
Applications De Recherche Scientifique
EINECS 300-599-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays or as a tool to study biological pathways.
Medicine: It could be involved in drug development or as a component in diagnostic reagents.
Mécanisme D'action
The mechanism of action of EINECS 300-599-1 involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence metabolic pathways, signal transduction, or gene expression, leading to its observed effects.
Comparaison Avec Des Composés Similaires
EINECS 300-599-1 can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
93942-46-2 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(E)-2-methyl-1-(2-methylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C13H16O/c1-4-13(14)11(3)9-12-8-6-5-7-10(12)2/h5-9H,4H2,1-3H3/b11-9+ |
Clé InChI |
KGBNACBNXFDCAY-PKNBQFBNSA-N |
SMILES isomérique |
CCC(=O)/C(=C/C1=CC=CC=C1C)/C |
SMILES canonique |
CCC(=O)C(=CC1=CC=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


